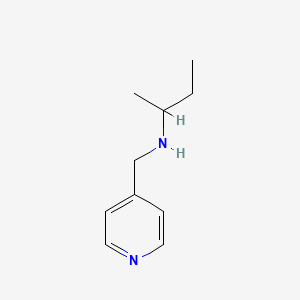
N-(pyridin-4-ylmethyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(pyridin-4-ylmethyl)butan-2-amine" is a nitrogen-containing heterocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related compounds, which can be used to infer information about "N-(pyridin-4-ylmethyl)butan-2-amine".
Synthesis Analysis
The synthesis of related N-arylpyrimidin-2-amine derivatives is described using optimized Buchwald-Hartwig amination conditions, which could potentially be adapted for the synthesis of "N-(pyridin-4-ylmethyl)butan-2-amine" . Additionally, the reaction of 2,6-bis(bromomethyl)pyridine with primary amines to give N,N'-dialkyl-2,11-diaza3.3pyridinophanes suggests a possible synthetic route for the target compound by reacting a suitable dibromopyridine with butan-2-amine .
Molecular Structure Analysis
The molecular structure of related compounds such as the N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane shows that the pyridyl rings can adopt a roughly parallel arrangement, which may be relevant for the spatial configuration of "N-(pyridin-4-ylmethyl)butan-2-amine" . The dihedral angle observed in 4-methyl-N-(3-methylphenyl)pyridin-2-amine provides insight into the potential twisting of the pyridine ring relative to attached groups in similar compounds .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving pyridine derivatives. For instance, the complexation of a tetradentate ligand derived from pyridine with cadmium(II) indicates the potential coordination chemistry of pyridine-containing compounds . The reduction of N-(pyrrol-2-yl)imines to secondary amines also provides a precedent for the reactivity of nitrogen-containing heterocycles that could be relevant for "N-(pyridin-4-ylmethyl)butan-2-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their crystal structures and spectroscopic data. For example, the crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine reveals the presence of hydrogen bonding and π-π interactions, which could also be expected in "N-(pyridin-4-ylmethyl)butan-2-amine" . The electronic properties of N-(pyridin-2-yl)thiazol-2-amine, such as tautomeric preferences and electron distribution, provide a basis for understanding the electronic characteristics of similar pyridine derivatives .
Applications De Recherche Scientifique
Application in Non-linear Optics
- Scientific Field: Material Science, Optics
- Summary of Application: The compound and its derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Methods of Application: The mutual positions and orientations of the intercalated molecules were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Application in Alzheimer’s Disease Research
- Scientific Field: Medicinal Chemistry, Neuroscience
- Summary of Application: A compound similar to “N-(pyridin-4-ylmethyl)butan-2-amine” was identified as a novel potent binder to human AD aggregated tau with modest selectivity versus aggregated β-amyloid (Aβ) .
- Methods of Application: The compound was selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders .
- Results or Outcomes: Initial medicinal chemistry efforts identified key elements for potency and selectivity, as well as suitable positions for radiofluorination, leading to a first generation of fluoroalkyl-substituted quinoline tau binding ligands with suboptimal physicochemical properties .
Application in Carbon Capture and Utilisation
- Scientific Field: Environmental Science, Chemical Engineering
- Summary of Application: Amine-based materials, like the one you mentioned, are being developed for the capture of CO2 from dilute sources and conversion into higher-value products .
- Methods of Application: The application of these materials involves their use as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- Results or Outcomes: The research is ongoing, and advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .
Application in Non-linear Optics (Continued)
- Scientific Field: Material Science, Optics
- Summary of Application: The compound and its derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate .
- Methods of Application: The mutual positions and orientations of the intercalated molecules were solved by molecular simulation methods .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Application in Anti-tubercular Agents
- Scientific Field: Medicinal Chemistry, Microbiology
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application: The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
- Results or Outcomes: The research is ongoing, and the specific results are not mentioned in the available information .
Application in Carbon Capture and Utilisation (Continued)
- Scientific Field: Environmental Science, Chemical Engineering
- Summary of Application: Amine-based materials, like the one you mentioned, are being developed for the capture of CO2 from dilute sources and conversion into higher-value products .
- Methods of Application: The application of these materials involves their use as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- Results or Outcomes: The research is ongoing, and advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUFMPNNGXEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405892 |
Source


|
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)butan-2-amine | |
CAS RN |
869941-69-5 |
Source


|
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

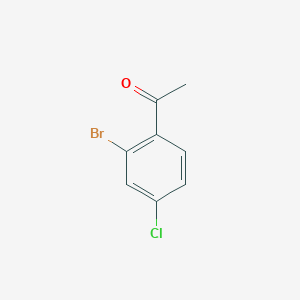
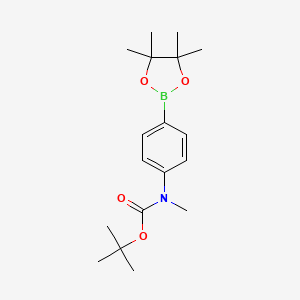
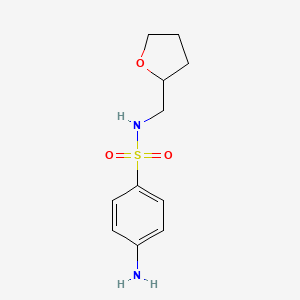


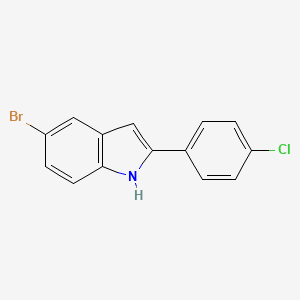
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
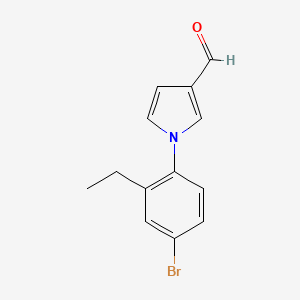

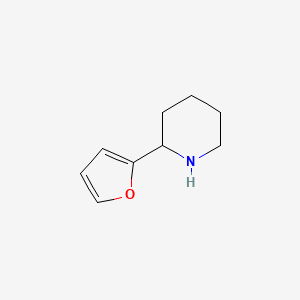
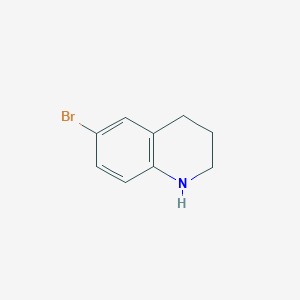
![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
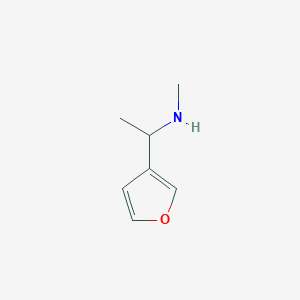
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)